CID 87319099
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Overview
Description
The compound with the identifier “CID 87319099” is a chemical entity listed in the PubChem database. This compound is of significant interest due to its unique chemical structure and potential applications in various scientific fields. Understanding its properties, synthesis, reactions, and applications can provide valuable insights for researchers and industry professionals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 87319099 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production rates and maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
CID 87319099 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in halogenated derivatives.
Scientific Research Applications
CID 87319099 has a wide range of applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, aiding in the development of new compounds and materials.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: this compound could be utilized in the production of specialty chemicals, polymers, or other industrial products.
Mechanism of Action
The mechanism by which CID 87319099 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. Detailed studies on its mechanism of action would involve techniques such as molecular docking, enzyme assays, and cellular studies to identify the precise targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 87319099 can be identified based on structural and functional similarities. These may include other organic molecules with comparable functional groups or chemical properties.
Uniqueness
This compound stands out due to its unique chemical structure, which may confer specific reactivity or biological activity not observed in closely related compounds. This uniqueness can make it a valuable tool in research and industrial applications.
Conclusion
This compound is a compound of significant interest with diverse applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanism of action can provide valuable insights for researchers and professionals in various fields. Its unique properties and potential make it a compound worth further exploration and study.
Properties
Molecular Formula |
C10H26NO2Si3 |
---|---|
Molecular Weight |
276.57 g/mol |
InChI |
InChI=1S/C10H26NO2Si3/c1-15(2,3)12-10(14,8-7-9-11)13-16(4,5)6/h7-9,11H2,1-6H3 |
InChI Key |
PXZKMLQHHLRXJD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(CCCN)(O[Si](C)(C)C)[Si] |
Origin of Product |
United States |
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